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Compound of Interest

Compound Name: Propoxyphenyl! aildenafil

Cat. No.: B588146

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphenyl aildenafil is a synthetic compound identified as an analogue of sildenafil, a
potent phosphodiesterase type 5 (PDEDS) inhibitor. Sildenafil is the active ingredient in several
medications used to treat erectile dysfunction. The structural modification in propoxyphenyl
aildenafil, specifically the substitution of the ethoxy group on the phenyl ring with a propoxy
group, necessitates robust analytical methods for its accurate identification and
characterization. This is particularly crucial in the context of counterfeit drug analysis and
pharmaceutical research.

This application note provides a detailed protocol for the characterization of propoxyphenyl
aildenafil using Liquid Chromatography coupled with Mass Spectrometry with an Electrospray
lonization source (LC/MS (ESI)). The methodologies outlined are intended to guide researchers
in the unambiguous identification and structural elucidation of this sildenafil analogue.

Molecular Structure and Properties

Propoxyphenyl aildenafil is a derivative of aildenafil (also known as methisosildenafil or
dimethylsildenafil). The key structural feature is the replacement of the ethoxy group found in
aildenafil with a propoxy group.

Table 1: Physicochemical Properties of Propoxyphenyl Aildenafil
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Property Value Reference
5-(5-((3,5-dimethylpiperazin-1-
yl)sulfonyl)-2-

IUPAC Name propoxyphenyl)-1-methyl-3- [1]
propyl-1,6-dihydro-7H-
pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula C24H34N604S [1]

Monoisotopic Mass 502.2362 Da [1]

Protonated Molecule [M+H]* 503.2435 m/z Calculated

Experimental Protocols
Sample Preparation

o Standard Solution: Prepare a 1 mg/mL stock solution of propoxyphenyl aildenafil reference

standard in methanol.

o Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and

water to achieve working concentrations ranging from 1 ng/mL to 1000 ng/mL.

o Sample Matrix (e.g., dietary supplement):

1. Homogenize the sample.

2. Extract a known amount (e.g., 100 mg) of the homogenized sample with methanol by

sonication for 20 minutes.

3. Centrifuge the extract at 5000 rpm for 10 minutes.

4. Filter the supernatant through a 0.22 um PTFE syringe filter into an HPLC vial.

Liquid Chromatography (LC) Method

 Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-

performance liquid chromatography (UHPLC) system.
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e Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 um particle size) is
recommended for good separation of sildenafil analogues.

¢ Mobile Phase A: 0.1% formic acid in water.
e Mobile Phase B: 0.1% formic acid in acetonitrile.

o Gradient Elution:

Time (min) % Mobile Phase B
0.0 20
10.0 80
12.0 80
12.1 20
15.0 20

¢ Flow Rate: 0.3 mL/min.
* Injection Volume: 5 pL.

e Column Temperature: 40 °C.

Mass Spectrometry (MS) Method

¢ Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-
TOF) equipped with an electrospray ionization (ESI) source.

e lonization Mode: Positive ESI.

e Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural
confirmation.

o Capillary Voltage: 3.5 kV.

e Source Temperature: 120 °C.
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Desolvation Temperature: 350 °C.

Full Scan Range: m/z 100-1000.

Collision Gas: Argon.

Collision Energy: For MS/MS, a collision energy of 20-40 eV can be applied to induce

fragmentation.

Data Presentation
Predicted Mass Spectrometric Data

The primary ion observed in the positive ESI mass spectrum of propoxyphenyl aildenafil is

the protonated molecule [M+H]*.

Table 2: Predicted m/z for Propoxyphenyl Aildenafil

Calculated

lon Molecular Formula  Monoisotopic Mass Predicted m/z
(Da)

[M+H]* C24H35N604S+ 503.2435 503.24

Expected MS/MS Fragmentation

The fragmentation of propoxyphenyl aildenafil is expected to follow similar pathways to
sildenafil and its analogues. The primary fragmentation sites are the piperazine ring and the
bond between the phenyl and sulfonyl groups.

Table 3: Major Predicted Product lons for Propoxyphenyl Aildenafil ((M+H]+ = 503.24)
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Predicted m/z Proposed Fragment Structure/Loss
391.14 [M+H - CeH14N2]* (Loss of dimethylpiperazine)
325.17 [M+H - CsH1sN202S]*
299.12 [C14H15N4O3S]*
283.12 [C14H15N402S]*
113.11 [CsH13Nz]* (Dimethylpiperazine fragment)
99.09 [CsH11N2]*

Visualizations

Experimental Workflow

Sample Preparation A 4

Test Sample Extraction & Filtration ( LC/MS Analysis N Fragment lon Analysis
A
Liquid Chromatography Electrospray lonization Mass Spectrometry PN
C (C18 Column) (Positive Mode) (Full Scan & MS/MS) J S Ui
Precursor lon ID
Reference Standard (M+H]+)
J (.

Data Interpretation

Click to download full resolution via product page

Caption: LC/MS workflow for propoxyphenyl aildenafil.

Proposed Fragmentation Pathway
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6roposed Fragmentation of Propoxyphenyl Aildenaﬁ?

[M+H]+
m/z 503.24

m/z 113.11

Loss of CH2

m/z 325.17 m/z 99.09

Loss of C2H2 \Loss of C2H20

Click to download full resolution via product page

Caption: Fragmentation of propoxyphenyl aildenafil.

Conclusion

The LC/MS (ESI) method detailed in this application note provides a robust and reliable
framework for the identification and characterization of propoxyphenyl aildenafil. The
combination of chromatographic separation with mass spectrometric detection, particularly with
MS/MS fragmentation analysis, allows for high confidence in structural elucidation. This
protocol is valuable for quality control laboratories, regulatory agencies, and researchers
involved in the analysis of sildenafil analogues and other undeclared pharmaceutical
ingredients in various products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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